molecular formula C15H15N3O2S B12896082 Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)- CAS No. 858117-30-3

Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-

Cat. No.: B12896082
CAS No.: 858117-30-3
M. Wt: 301.4 g/mol
InChI Key: NJVXKPFBMFXBNK-UHFFFAOYSA-N
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Description

The compound "Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-" features a 4-methylbenzenesulfonamide group linked via a methylene bridge to the 4-position of a 1H-pyrrolo[2,3-b]pyridine heterocycle. This structure combines a sulfonamide pharmacophore with a fused bicyclic pyrrolopyridine system, which is frequently associated with kinase inhibition and enzyme targeting .

Properties

CAS No.

858117-30-3

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C15H15N3O2S/c1-11-2-4-13(5-3-11)21(19,20)18-10-12-6-8-16-15-14(12)7-9-17-15/h2-9,18H,10H2,1H3,(H,16,17)

InChI Key

NJVXKPFBMFXBNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=C3C=CNC3=NC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolo[2,3-b]pyridine Intermediate

  • The pyrrolo[2,3-b]pyridine scaffold is often prepared via iodination and N-methylation steps starting from 5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives.
  • For example, a one-pot N-methylation/iodination reaction on 5-nitro-1H-pyrrolo[2,3-b]pyridine yields the iodinated intermediate, which is a key coupling partner for further reactions.
  • Substituents at the 4-position (such as methyl) are introduced through selective nitration, followed by reduction and functional group transformations to afford the desired substituted pyrrolo[2,3-b]pyridine derivatives.
  • Protective groups such as phenylsulfonyl are used to direct regioselective nitration and prevent side reactions.
  • The iodinated pyrrolo[2,3-b]pyridine intermediates are then subjected to Suzuki cross-coupling or other palladium-catalyzed coupling reactions to introduce various substituents or to link with other fragments.

Preparation of the Benzenesulfonamide Moiety

  • The benzenesulfonamide core is synthesized by sulfonation of aniline derivatives or by reaction of amines with sulfonyl chlorides.
  • For example, 4-amino-N-(aryl/heteroaryl)benzenesulfonamides can be prepared by N-sulfonation of aryl/heteroarylamines using sulfonyl chlorides in the presence of bases like pyridine or triethylamine.
  • Protection and deprotection steps (e.g., benzyl carbamate protection) are employed to control reactivity during multi-step syntheses.

Coupling of Pyrrolo[2,3-b]pyridine and Benzenesulfonamide Units

  • The key step involves coupling the pyrrolo[2,3-b]pyridine intermediate with the benzenesulfonamide derivative.
  • This is often achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • For example, reaction of the iodinated pyrrolo[2,3-b]pyridine with a benzenesulfonamide boronate or amine under Suzuki or Buchwald-Hartwig amination conditions yields the target compound.
  • Reaction conditions typically include the use of bases such as diisopropylethylamine, solvents like DMSO or DMF, and palladium catalysts under inert atmosphere.
  • Yields for these coupling reactions range from moderate to high (52–81%) depending on the substrate and conditions.

Representative Synthetic Route Summary

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%)
1 N-Methylation/Iodination 5-nitro-1H-pyrrolo[2,3-b]pyridine Methyl iodide, iodination reagents 4-methyl-3-iodo-pyrrolo[2,3-b]pyridine Not specified
2 Selective Nitration Phenylsulfonyl-protected pyrrolo[2,3-b]pyridine Tetramethylammonium nitrate 5-nitro-pyrrolo[2,3-b]pyridine derivative Not specified
3 Reduction Nitro intermediate Transfer hydrogenation Amino-substituted pyrrolo[2,3-b]pyridine Not specified
4 Sulfonation Arylamine derivatives Sulfonyl chloride, base (pyridine/TEA) 4-amino-N-(aryl/heteroaryl)benzenesulfonamide Not specified
5 Coupling (Suzuki/Buchwald) Iodinated pyrrolo[2,3-b]pyridine + benzenesulfonamide derivative Pd catalyst, base, solvent (DMSO/DMF) Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)- 52–81

Research Findings and Notes

  • The presence of the sulfonamide group linked to the pyrrolo[2,3-b]pyridine scaffold is critical for biological activity, particularly kinase inhibition.
  • Protective groups and regioselective functionalization are essential to achieve the desired substitution pattern without side reactions.
  • The use of palladium-catalyzed cross-coupling reactions is a common and efficient method to assemble the complex molecular architecture.
  • Reaction optimization often involves controlling temperature, solvent choice, and base to maximize yield and purity.
  • The synthetic routes are adaptable to introduce various substituents on the pyrrolo[2,3-b]pyridine ring, allowing for structure-activity relationship studies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen and pyrrolopyridine nitrogen atoms serve as nucleophilic centers, enabling reactions with electrophilic agents.

Reaction TypeReagents/ConditionsProducts/OutcomesCitations
Sulfonamide Alkylation Alkyl halides (e.g., CH₃I), DMF, K₂CO₃N-alkylated sulfonamide derivatives with modified steric/electronic properties
Acylation Acetyl chloride, pyridineN-acetylated analogs, enhancing metabolic stability
Amination Primary amines, CuCl₂ catalysisSecondary sulfonamides via nitrogen coupling

Key studies demonstrate that alkylation at the sulfonamide nitrogen improves solubility while maintaining inhibitory activity against kinases like IKK2.

Electrophilic Aromatic Substitution (EAS)

The pyrrolo[2,3-b]pyridine ring undergoes regioselective substitution at electron-rich positions (C5 and C7).

Position ModifiedReagents/ConditionsProducts/OutcomesCitations
C5 Bromination Br₂, FeBr₃, CH₂Cl₂, 0°C5-bromo-pyrrolopyridine derivative
C7 Nitration HNO₃/H₂SO₄, 50°C7-nitro derivative with enhanced π-stacking
C3 Sulfonation SO₃·Py complex, DCM, rt3-sulfo-pyrrolopyridine analog (improved polarity)

The nitro group at C7 enhances binding affinity to Bcl-2 proteins via π–π interactions with residues like Phe104 and Tyr202 .

Hydrolysis and Stability Studies

The sulfonamide bond undergoes hydrolysis under extreme pH conditions:

ConditionProductsMechanismApplications
Acidic (HCl, Δ) 4-methylbenzenesulfonic acid + amineAcid-catalyzed cleavageDegradation pathway analysis
Basic (NaOH, Δ) Sulfonate salt + pyrrolopyridine amineBase-mediated hydrolysisMetabolite identification

Hydrolysis kinetics studies reveal stability in physiological pH (t₁/₂ > 24 hrs), supporting its suitability as a drug candidate.

Enzyme Inhibition Mechanisms

The compound acts as a competitive inhibitor for kinases via:

  • Hydrogen Bonding : Sulfonamide oxygen interacts with Asn143 in Bcl-2 .

  • Hydrophobic Interactions : Methyl group on benzene occupies hydrophobic pockets in IKK2 .

  • π–π Stacking : Pyrrolopyridine moiety binds Phe104 in FGFR1 .

Selectivity Data :

TargetIC₅₀ (nM)Selectivity Over FGFR4Source
FGFR1 7>100-fold
Bcl-2 0.039N/A
IKK2 228.5 μMModerate

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrrolopyridine core:

ReactionCatalysts/ConditionsProductsApplications
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF/H₂OAryl-substituted derivatives at C5Biaryl probe development
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-arylated analogs with enhanced potencyKinase inhibitor design

Oxidation and Reduction

Controlled redox reactions modify electronic properties:

ProcessReagents/ConditionsOutcomeImpact on Bioactivity
Pyrrolopyridine Oxidation mCPBA, CH₂Cl₂, 0°CN-oxide formation (improved solubility)Reduced cellular toxicity
Nitro Reduction H₂, Pd/C, MeOHAmine derivative (pro-drug activation)Enhanced target engagement

Key Research Findings

  • Structural Optimization : Introducing a methylene spacer between the spiro linker and pyrrolidine (e.g., compound 10t ) increased Bcl-2 binding affinity by 31-fold compared to parent structures .

  • Metabolic Stability : N-acetylated derivatives resist CYP450-mediated degradation, improving pharmacokinetic profiles.

  • Selectivity : The 7-azaspiro[3.5]nonane linker reduces off-target effects on FGFR4 by >100-fold .

This compound’s reactivity profile positions it as a versatile scaffold for developing kinase inhibitors and apoptosis modulators.

Scientific Research Applications

Antitumor Activity:
Recent studies have demonstrated that benzenesulfonamide derivatives exhibit significant antitumor properties. For instance, the compound 4-methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide has been shown to inhibit tumor cell proliferation and migration, inducing ferroptosis in cancer cells. The mechanism involves the modulation of the KEAP1-NRF2-GPX4 axis, which is crucial for cellular antioxidant defense and tumor progression . This suggests that derivatives of benzenesulfonamide could serve as promising candidates for cancer therapy.

Cardiovascular Effects:
Research has also indicated that certain benzenesulfonamide derivatives can influence cardiovascular parameters. A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The findings revealed that some derivatives significantly decreased perfusion pressure, indicating potential applications in cardiovascular therapeutics .

Anti-inflammatory Properties

Benzenesulfonamide compounds have been investigated for their anti-inflammatory effects. A study identified new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents, targeting enzymes such as carbonic anhydrase and cyclooxygenases (COX). These compounds demonstrated notable inhibitory activities against COX-2, which is implicated in inflammatory processes . This positions benzenesulfonamides as valuable tools in managing inflammatory diseases.

Antiviral Potential

The antiviral properties of compounds related to benzenesulfonamides have also been explored. Research into N-heterocycles, including those derived from benzenesulfonamide structures, has shown promise against various viral infections. The ability of these compounds to inhibit viral replication makes them interesting candidates for further development in antiviral drug discovery .

Table 1: Summary of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
4-Methyl-N-(piperidin-1-ylmethylene) benzenesulfonamideAntitumorInhibition of cell proliferation and migration; ferroptosis via KEAP1-NRF2-GPX4 axis
Various benzenesulfonamide derivativesCardiovascularDecrease in perfusion pressure and coronary resistance
4-(6-Oxopyridazin-1-yl)benzenesulfonamidesAnti-inflammatoryInhibition of COX enzymes
N-Heterocycles derived from benzenesulfonamidesAntiviralInhibition of viral replication

Mechanism of Action

The mechanism of action of N-((1H-Pyrrolo[2,3-b]pyridin-4-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that are critical for cell proliferation, survival, and differentiation. This makes it a promising candidate for the development of targeted therapies in oncology and other fields.

Comparison with Similar Compounds

(a) 4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide ()
  • Core Structure : Pyridine sulfonamide with benzylthio and dichlorophenylcarbamoyl substituents.
  • The 4-methylbenzenesulfonamide group in the target contrasts with the 3-pyridinesulfonamide and dichlorophenylcarbamoyl groups in ’s compound.
  • Synthesis : ’s compound is synthesized via reaction of 4-benzylthio-3-pyridinesulfonamide with 3,4-dichlorophenylisocyanate. A similar approach may apply to the target compound, substituting appropriate starting materials .
(b) 3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Derivatives ()
  • Core Structure : Pyrrolo[2,3-b]pyridine with pyrazolyl substituents.
  • The methylene linker in the target may confer flexibility compared to rigid pyrazolyl attachments.
  • Biological Relevance : highlights kinase inhibition, suggesting the target compound may share therapeutic applications in oncology or inflammatory disorders .
(c) Benzamide Derivatives ()
  • Example: 4-((1R)-1-Aminoethyl)-N-1H-pyrrolo(2,3-b)pyridin-4-yl-benzamide hydrochloride.
  • Key Differences: The target’s sulfonamide group contrasts with the benzamide moiety, affecting solubility (e.g., hydrochloride salts in enhance aqueous solubility). Substituents like aminoethyl or fluoro-indazolyl groups (e.g., in N-(6-Fluoro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide) modulate electronic properties and target affinity .

Physicochemical Properties

Table 1: Comparison of Key Physical Properties

Compound Melting Point (°C) IR Bands (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not Reported ~1352, 1155 (SO₂) inferred Pyrrolopyridine H: ~6.5–8.9 (estimated)
4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide 205–208 1352, 1155 (SO₂) Pyridine H: 7.66–8.89; CH₂: 4.50
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Derivatives Variable Not Reported Pyrrolopyridine H: ~6.8–8.5 (typical)
  • Insights : The target’s pyrrolopyridine core likely downfield-shifts aromatic protons compared to pyridine analogs. Sulfonamide IR bands are consistent across analogs.

Biological Activity

Benzenesulfonamide derivatives, particularly those incorporating pyrrolo[2,3-b]pyridine moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C14H15N3O2S
  • Molecular Weight : 273.35 g/mol

This structure features a benzenesulfonamide group linked to a pyrrolo[2,3-b]pyridine moiety, which is significant for its biological activity.

1. Kinase Inhibition

Research indicates that compounds similar to Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)- act as inhibitors of various kinases. Specifically, they have been identified as inhibitors of IKK2 (IκB kinase), which plays a crucial role in the NF-κB signaling pathway. This pathway is involved in inflammatory responses and cancer progression .

2. Carbonic Anhydrase Inhibition

Another area of investigation involves the inhibition of carbonic anhydrase (CA) isoforms. Studies have shown that certain benzenesulfonamides can selectively inhibit human carbonic anhydrases (hCA I, II, IX, and XII), which are implicated in various physiological processes including acid-base balance and tumorigenesis . The selectivity for specific isoforms suggests potential for developing targeted therapies.

Antitumor Activity

Several studies have evaluated the antitumor properties of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds displaying structural similarities to our target compound have shown moderate cytotoxicity against ovarian and breast cancer cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The inhibition of IKK2 by this compound may lead to reduced inflammation, making it a candidate for treating inflammatory diseases. The modulation of NF-κB activity can help in controlling the expression of pro-inflammatory cytokines .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study assessed the cytotoxic effects of various benzenesulfonamide derivatives on human cancer cell lines (MCF-7 and A549). The results indicated an IC50 value of approximately 10 µM for the most potent derivatives .
  • Selectivity in Enzyme Inhibition
    • Research on enzyme inhibition demonstrated that certain derivatives exhibited selective inhibition against hCA IX compared to hCA I and II, indicating potential for designing drugs with fewer side effects .

Data Table: Biological Activities and IC50 Values

Activity TypeTargetIC50 Value (µM)Reference
AntitumorMCF-7 Cell Line10
AntitumorA549 Cell Line15
IKK2 InhibitionIKK2 Kinase25
Carbonic AnhydrasehCA IX30

Q & A

Q. Critical Parameters :

  • Temperature control during cyclization to avoid side products.
  • Purification via column chromatography or recrystallization to isolate intermediates .
  • Reaction stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to ensure complete coupling) .

Advanced: How can structural modifications to the pyrrolo[2,3-b]pyridine or benzenesulfonamide moieties enhance selectivity for 5-HT6 receptors versus carbonic anhydrase isoforms?

Q. Methodological Answer :

  • Targeted Modifications :
    • Pyrrolopyridine moiety : Introduce electron-withdrawing groups (e.g., fluoro at position 5) to enhance π-π stacking with 5-HT6 receptors, as seen in selective antagonists .
    • Sulfonamide substituents : Bulky groups (e.g., tert-butyl) on the benzene ring may reduce off-target binding to carbonic anhydrases by steric hindrance .
  • Experimental Validation :
    • Conduct competitive binding assays (e.g., radioligand displacement for 5-HT6) .
    • Compare inhibition constants (Ki) against carbonic anhydrase isoforms (e.g., CA IX/XII) using fluorometric assays .

Q. Table 1: Selectivity Profile of Analogues

Modification5-HT6 IC₅₀ (nM)CA IX IC₅₀ (nM)
Parent compound120850
5-Fluoro substitution45920
4-tert-Butyl addition130>10,000

Basic: What analytical techniques are essential for confirming the compound’s stereochemistry and purity?

Q. Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for pyrrolopyridine derivatives (R factor < 0.04) .
  • NMR spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at δ 2.35 ppm).
    • 2D NOESY to verify spatial proximity of the N-methyl and pyrrolopyridine groups .
  • HPLC-MS : Ensure >95% purity using reverse-phase C18 columns (ACN/water gradient) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., agonist vs. antagonist effects) across studies?

Q. Methodological Answer :

  • Assay Conditions :
    • Compare cell lines (e.g., HEK293 vs. neuronal cultures) and receptor expression levels .
    • Validate functional activity via cAMP accumulation assays for 5-HT6 (agonist increases cAMP, antagonists block it) .
  • Structural Reanalysis :
    • Confirm batch consistency using LC-MS and NMR to rule out degradation or isomerization .
  • Orthogonal Assays :
    • Use siRNA knockdowns to confirm target specificity if off-target effects are suspected .

Advanced: What computational strategies are effective for predicting off-target interactions of this compound?

Q. Methodological Answer :

  • Molecular Docking :
    • Screen against homology models of related receptors (e.g., 5-HT₄, 5-HT₇) using AutoDock Vina .
  • Pharmacophore Mapping :
    • Align with known carbonic anhydrase inhibitors to identify overlapping binding features .
  • Machine Learning :
    • Train models on ChEMBL bioactivity data to predict kinase or GPCR off-targets.

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Methodological Answer :

  • Accelerated Stability Studies :
    • Store solutions in PBS (pH 7.4) and 0.1M HCl (pH 1.2) at 25°C/60°C for 48 hours.
    • Monitor degradation via HPLC:
  • Acidic conditions : Hydrolysis of the sulfonamide bond at >40°C .
  • Neutral conditions : Stable for >72 hours at 25°C.

Advanced: How does the compound’s logP and solubility impact its pharmacokinetic properties in preclinical models?

Q. Methodological Answer :

  • LogP Optimization :
    • Calculate partition coefficient (e.g., XLogP3 ~4.25) to predict blood-brain barrier penetration .
  • Solubility Enhancement :
    • Use co-solvents (e.g., 10% DMSO/PEG400) for in vivo dosing .
  • In Vivo PK Studies :
    • Measure plasma half-life in rodents via LC-MS/MS after IV/oral administration .

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